molecular formula C13H21NO3 B12856835 Tert-butyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate CAS No. 1417551-44-0

Tert-butyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate

Cat. No.: B12856835
CAS No.: 1417551-44-0
M. Wt: 239.31 g/mol
InChI Key: GRGSQBNFEDSFIU-UHFFFAOYSA-N
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Description

Tert-butyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate is a chemical compound with a unique bicyclic structure. It is known for its stability and reactivity, making it a valuable compound in various chemical and industrial applications. The compound’s structure includes a tert-butyl group, a formyl group, and a bicyclo[2.2.1]heptane ring system, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate typically involves the reaction of a bicyclo[2.2.1]heptane derivative with tert-butyl carbamate. One common method includes the use of a formylation reaction to introduce the formyl group into the bicyclic structure. The reaction conditions often require the presence of a catalyst and a controlled temperature environment to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the bicyclic structure provides stability and rigidity to the molecule. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, potentially leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate is unique due to its formyl group, which provides distinct reactivity and potential for various chemical transformations. The bicyclic structure also contributes to its stability and versatility in different applications .

Properties

CAS No.

1417551-44-0

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl N-(4-formyl-1-bicyclo[2.2.1]heptanyl)carbamate

InChI

InChI=1S/C13H21NO3/c1-11(2,3)17-10(16)14-13-6-4-12(8-13,9-15)5-7-13/h9H,4-8H2,1-3H3,(H,14,16)

InChI Key

GRGSQBNFEDSFIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(C1)(CC2)C=O

Origin of Product

United States

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